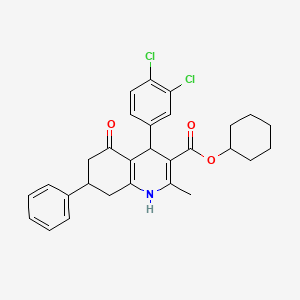![molecular formula C21H19BrN4O3S B11695114 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11695114.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(5-ブロモ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジドは、その独特な構造的特徴と様々な科学分野における潜在的な応用可能性から注目を集めている複雑な有機化合物です。この化合物は、キナゾリノン部分、ブロモ置換フェニル環、ヒドラジド結合の存在を特徴とし、これらは全てその多様な化学反応性と生物活性に寄与しています。
準備方法
合成経路と反応条件
N'-[(E)-(5-ブロモ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジドの合成は、通常、複数段階のプロセスを伴います。最初の段階では、適切な前駆体の環化によってキナゾリノンコアが形成されることがよくあります。続いて、求電子置換反応によってブロモ置換フェニル環が導入されます。最後の段階では、穏やかな酸性または塩基性条件下で、アルデヒドとのヒドラジドの縮合によって目的の化合物が生成されます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために合成経路の最適化が必要となる場合があります。これには、反応パラメータをより適切に制御するための連続フローリアクターの使用、ならびに再結晶やクロマトグラフィーなどの精製技術の実施により、最終生成物を分離することが含まれます。
化学反応の分析
反応の種類
N'-[(E)-(5-ブロモ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジドは、以下を含む様々な化学反応を起こします。
酸化: フェノール性ヒドロキシル基はキノンに酸化される可能性があります。
還元: ヒドラジド部分は、対応するアミンを生成するために還元される可能性があります。
置換: ブロモ基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で用います。
還元: 活性炭担持パラジウムまたは水素化リチウムアルミニウムを用いた触媒的水素化。
置換: 極性非プロトン性溶媒中で、メトキシドナトリウムまたはチオラートカリウムなどの求核剤。
主な生成物
酸化: キノン誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換フェニル誘導体の生成。
科学研究への応用
N'-[(E)-(5-ブロモ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジドは、様々な科学研究への応用が検討されています。
化学: より複雑な分子の合成のための前駆体として使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
工業: 特定の電気的または光学的特性を持つ新規材料の開発に利用されています。
科学的研究の応用
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
N'-[(E)-(5-ブロモ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を変化させ、下流のシグナル伝達経路を誘発する可能性があります。例えば、特定のキナーゼの活性を阻害し、増殖やアポトーシスなどの細胞プロセスを調節する可能性があります。
類似化合物の比較
類似化合物
- N'-[(E)-(5-クロロ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジド
- N'-[(E)-(5-フルオロ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジド
独自性
N'-[(E)-(5-ブロモ-2-ヒドロキシフェニル)メチリデン]-2-{[3-(2-メチルプロプ-2-エン-1-イル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトヒドラジドにおけるブロモ基の存在は、その反応性と生物学的標的との相互作用に影響を与える可能性のある独特の電子特性と立体特性を与えています。これは、異なるハロゲン置換基を持つ類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- **N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Uniqueness
The presence of the bromo group in N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different halogen substitutions.
特性
分子式 |
C21H19BrN4O3S |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19BrN4O3S/c1-13(2)11-26-20(29)16-5-3-4-6-17(16)24-21(26)30-12-19(28)25-23-10-14-9-15(22)7-8-18(14)27/h3-10,27H,1,11-12H2,2H3,(H,25,28)/b23-10+ |
InChIキー |
HRPOGKNKRFUTNO-AUEPDCJTSA-N |
異性体SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
正規SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695035.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11695042.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695047.png)

![Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate](/img/structure/B11695063.png)

![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11695086.png)

![ethyl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate](/img/structure/B11695096.png)
![3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11695100.png)
![Methyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695107.png)

![2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11695111.png)

